4-Arylmaleimide deriv. 8g

CAS No.:

Cat. No.: VC14463596

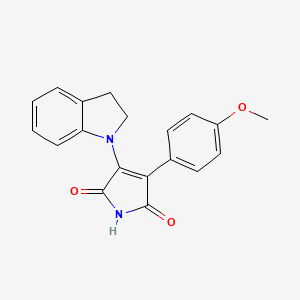

Molecular Formula: C19H16N2O3

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16N2O3 |

|---|---|

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | 3-(2,3-dihydroindol-1-yl)-4-(4-methoxyphenyl)pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C19H16N2O3/c1-24-14-8-6-13(7-9-14)16-17(19(23)20-18(16)22)21-11-10-12-4-2-3-5-15(12)21/h2-9H,10-11H2,1H3,(H,20,22,23) |

| Standard InChI Key | OXYHNOHLBLUYKQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)NC2=O)N3CCC4=CC=CC=C43 |

Introduction

Chemical Identity and Structural Features

4-Arylmaleimide deriv. 8g is a synthetic organic compound with the molecular formula and a molecular weight of 443.8 g/mol . Its structure comprises a maleimide core substituted with aryl groups at the 4-position, a configuration known to enhance reactivity and biological activity. The compound’s IUPAC name is N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine, reflecting its complex heterocyclic architecture .

Table 1: Key Molecular Properties of 4-Arylmaleimide Derivative 8g

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 443.8 g/mol |

| PubChem CID | 6539522 |

| CAS Registry Number | Not publicly disclosed |

| Structural Features | Maleimide core, trifluoromethylphenyl, pyrazolopyridazin moiety |

The presence of a trifluoromethyl group () and a pyrazolopyridazin ring contributes to its electrophilic reactivity and potential as a kinase inhibitor .

Pharmacological Applications and Mechanisms

Antiviral and Anticancer Activity

4-Arylmaleimide deriv. 8g exhibits notable interactions with cellular biomolecules, particularly miRNAs and autophagy-related proteins. ViRBase data indicate that it binds to hsa-miR-16-2-3p, a microRNA implicated in regulating apoptosis and cell cycle progression . This interaction occurs at the 3'UTR of GABARAPL3 (Gamma-aminobutyric acid receptor-associated protein-like 3), a gene involved in autophagy and tumor suppression .

Table 2: Biological Interactions of 4-Arylmaleimide Derivative 8g

| Interactor | Interaction Type | Biological Role | Relevance to Disease |

|---|---|---|---|

| hsa-miR-16-2-3p | PAR-CLIP | Apoptosis regulation | Breast cancer, lymphoma |

| GABARAPL3 | 3'UTR binding | Autophagy, tumor suppression | Neurodegeneration, solid tumors |

These interactions suggest a dual mechanism: (1) modulation of miRNA expression to induce apoptosis in cancer cells, and (2) enhancement of autophagy to mitigate protein aggregation in neurodegenerative disorders .

Comparative Analysis with Analogues

4-Arylmaleimide deriv. 8g shares structural similarities with its analogue 8f (CID 6539521), differing primarily in the substitution of a chlorine atom for a trifluoromethyl group . This minor alteration significantly impacts biological activity:

Table 3: Comparison of 4-Arylmaleimide Derivatives 8g and 8f

| Property | 8g | 8f |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 443.8 g/mol | 324.8 g/mol |

| Key Substituent | Trifluoromethylphenyl | Chlorophenyl |

| Biological Target | hsa-miR-16-2-3p, GABARAPL3 | Undisclosed |

The trifluoromethyl group in 8g enhances electrophilicity and metabolic stability, potentially explaining its superior interaction with miRNA pathways compared to 8f .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume